5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7F2N5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
A significant application of thiophene and pyrazole derivatives is in the development of antitumor agents. Studies have synthesized various compounds incorporating thiophene and pyrazole moieties, demonstrating promising antitumor activities against different cancer cell lines. For instance, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety were evaluated for their antitumor activities, revealing compounds with promising IC50 values against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, thiophene-based azo dyes incorporating pyrazolone moiety were synthesized and showed good antitumor activity (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Antidepressant and Neuroprotective Effects
Compounds featuring thiophene and pyrazole have been explored for their antidepressant and neuroprotective effects. A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One compound in particular showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antifungal Activities
Research into thiophene and pyrazole derivatives has also uncovered significant antimicrobial and antifungal properties. Novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi (Hamed et al., 2020).
Anti-inflammatory and Anti-bacterial Studies
The synthesis of novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles and their structural characterization, alongside Hirshfeld analysis, has revealed compounds with excellent anti-inflammatory activity and anti-bacterial inhibitory potency, providing a pathway for the development of new therapeutic agents (Kumbar et al., 2018).
Optoelectronic Applications
Additionally, novel heterocyclic compounds, including thiophene and pyrazole derivatives, have been designed and synthesized, showing promising applications in optoelectronics due to their emission properties. These materials exhibit blue and green emission, making them suitable for opto-electronic applications (Ramkumar & Kannan, 2015).
Properties
IUPAC Name |
5-(azidomethyl)-1-(difluoromethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N5S/c10-9(11)16-6(5-13-15-12)4-7(14-16)8-2-1-3-17-8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSOZKWILNZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN=[N+]=[N-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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